

An In-depth Technical Guide to 4-Bromoheptane: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: 4-Bromoheptane

Cat. No.: B1329381

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromoheptane**, a secondary alkyl halide of interest in organic synthesis. It details the compound's chemical identifiers, physical properties, and key reactive pathways. This document includes generalized experimental protocols for its use in nucleophilic substitution and Grignard reactions, which are fundamental transformations in the construction of more complex molecules relevant to pharmaceutical and fine chemical research.

Core Identifiers and Properties of 4-Bromoheptane

4-Bromoheptane is a colorless to pale yellow liquid.^[1] Its core identifiers and physicochemical properties are summarized below, providing a foundational dataset for researchers. The compound is classified as a flammable liquid and vapor.

Identifier Type	Data	Reference
CAS Number	998-93-6	[2] [3]
Molecular Formula	C ₇ H ₁₅ Br	[2] [3]
IUPAC Name	4-bromoheptane	[2]
Synonyms	4-Heptyl bromide, Heptane, 4-bromo-	[2]
Molecular Weight	179.10 g/mol	[3]
InChI	InChI=1S/C7H15Br/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3	[2]
InChIKey	BNUTXEKXPZAIT-UHFFFAOYSA-N	[2]
Canonical SMILES	CCCC(CCC)Br	[2]
EC Number	213-653-3	[2]
PubChem CID	70460	[2]

Physical Property	Value
Appearance	Colorless to pale yellow liquid
Purity	Typically ≥95% or ≥97%
Solubility	Miscible with carbon tetrachloride, chloroform, and benzene. Immiscible with water.

Key Synthetic Applications and Experimental Protocols

As a secondary alkyl halide, **4-bromoheptane** is a versatile intermediate for introducing a heptan-4-yl moiety into a target molecule. Its primary applications lie in nucleophilic substitution and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

4-Bromoheptane can undergo nucleophilic substitution reactions through both S_N1 and S_N2 pathways. The secondary nature of the carbon-bromine bond means that the preferred mechanism is highly dependent on the reaction conditions, including the strength of the nucleophile, the solvent, and the temperature.

- S_N2 Pathway: Favored by strong, small nucleophiles and polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center.
- S_N1 Pathway: Favored by weak nucleophiles (often the solvent itself in solvolysis) and polar protic solvents, which can stabilize the secondary carbocation intermediate. This pathway typically leads to a racemic mixture of products.

This protocol describes a general procedure for the synthesis of an alkyl azide from an alkyl bromide, adapted for **4-bromoheptane**. The azide functional group is a valuable precursor to primary amines and can participate in "click chemistry" reactions.

Materials:

- **4-Bromoheptane**
- Sodium azide (NaN₃)
- Dimethylformamide (DMF, anhydrous)
- Diethyl ether
- Water
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **4-bromoheptane** (1.0 equivalent) in anhydrous DMF.
- Add sodium azide (1.5 equivalents) to the solution.
- Heat the reaction mixture to 60-70 °C and stir vigorously.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
- Cool the reaction mixture to room temperature.
- Pour the mixture into a separatory funnel containing water.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-azidoheptane. Further purification can be achieved by vacuum distillation.

Grignard Reagent Formation

4-Bromoheptane can be used to prepare the corresponding Grignard reagent, heptan-4-ylmagnesium bromide. This organometallic compound is a powerful carbon-centered nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

This protocol outlines a general method for the formation of a Grignard reagent. Strict anhydrous conditions are critical for the success of this reaction.

Materials:

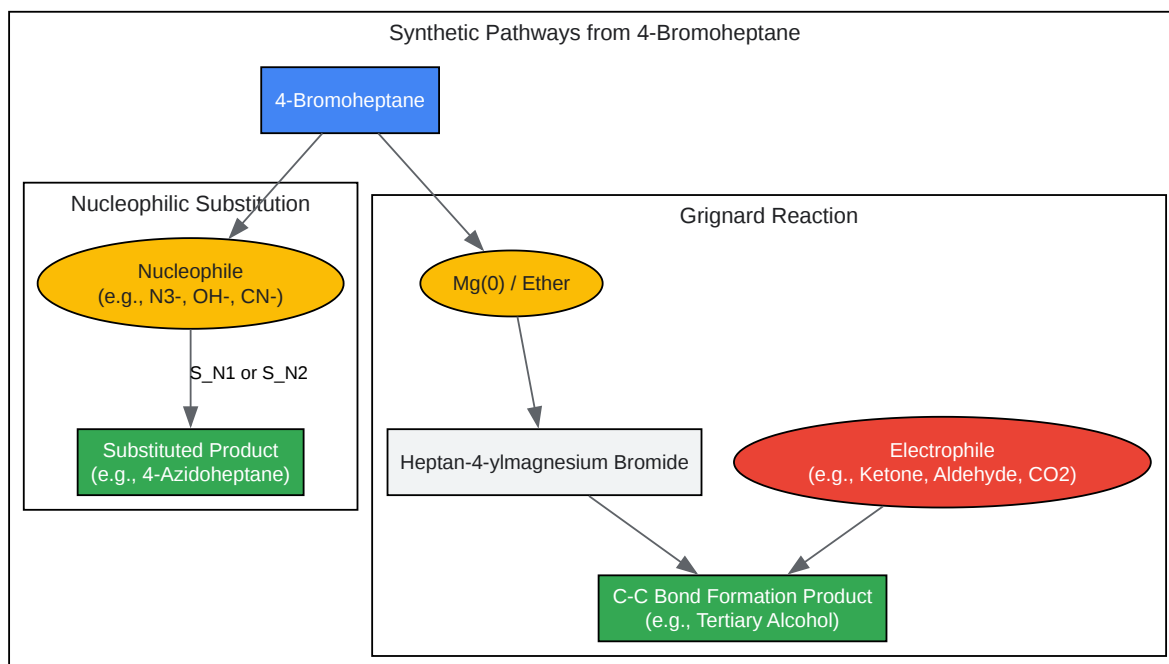
- **4-Bromoheptane**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as an initiator)

Procedure:

- Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) with a reflux condenser and a dropping funnel.
- Place magnesium turnings (1.2 equivalents) in the reaction flask.
- Add a small crystal of iodine to the flask.
- In the dropping funnel, prepare a solution of **4-bromoheptane** (1.0 equivalent) in anhydrous diethyl ether or THF.
- Add a small portion of the **4-bromoheptane** solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.
- Once the reaction has initiated, add the remaining **4-bromoheptane** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent, which can be used immediately in subsequent reaction steps.

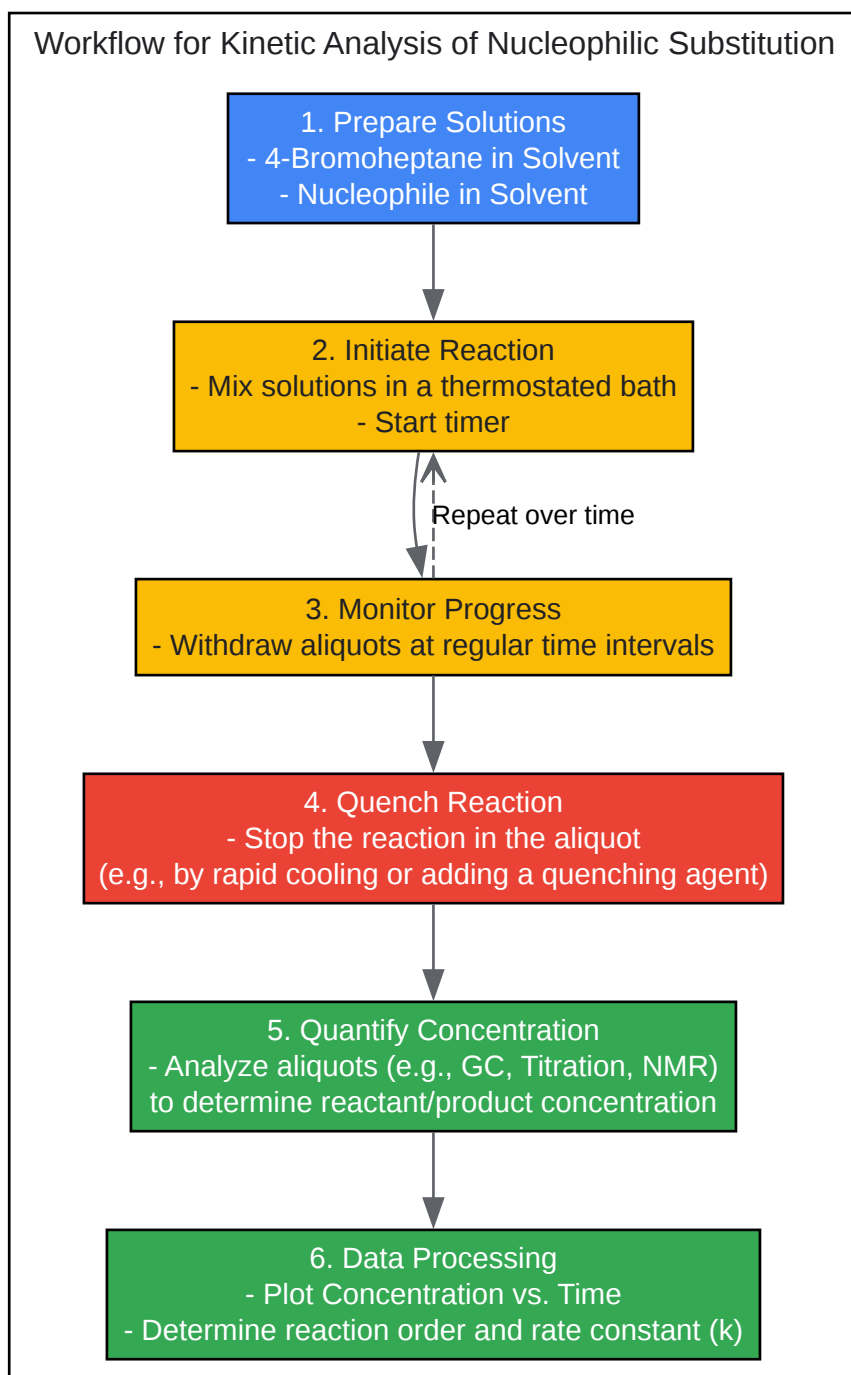
Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the key reactions and a generalized workflow for conducting and analyzing a kinetic study of a nucleophilic substitution reaction involving **4-bromoheptane**.



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Key synthetic transformations starting from **4-bromoheptane**.



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Generalized workflow for a kinetic study of **4-bromoheptane**.

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